molecular formula C27H29N3O8S B2692951 ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate CAS No. 896681-96-2

ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate

Cat. No.: B2692951
CAS No.: 896681-96-2
M. Wt: 555.6
InChI Key: XLWMGOWTLNETOP-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate is a complex organic compound that features a unique structure incorporating multiple functional groups, including benzodioxole, carbamoyl, and quinazolinone moieties

Preparation Methods

The synthesis of ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzodioxole moiety, followed by the introduction of the carbamoyl and quinazolinone groups. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the methylenation of catechols using disubstituted halomethanes.

    Introduction of Carbamoyl Group: This step involves the reaction of the benzodioxole derivative with an appropriate carbamoylating agent.

    Synthesis of Quinazolinone Core: The quinazolinone structure is synthesized through a series of cyclization reactions, often involving the use of amines and carbonyl compounds.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the resulting structure with ethyl acetate.

Chemical Reactions Analysis

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may confer enhanced biological activity and specificity.

Properties

IUPAC Name

ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O8S/c1-2-34-25(32)14-39-27-29-19-12-23-22(37-16-38-23)11-18(19)26(33)30(27)9-5-3-4-6-24(31)28-13-17-7-8-20-21(10-17)36-15-35-20/h7-8,10-12H,2-6,9,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMGOWTLNETOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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